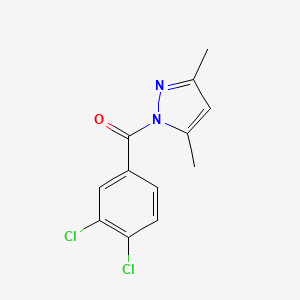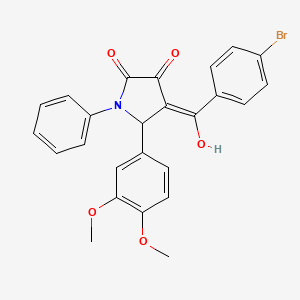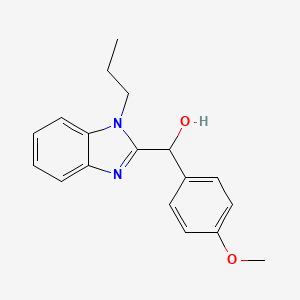
isobutyl 4-hydroxy-4-(5-methylpyridin-2-yl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isobutyl 4-hydroxy-4-(5-methylpyridin-2-yl)piperidine-1-carboxylate, also known as S 18986, is a compound that belongs to the class of piperidine derivatives. It has been found to have potential therapeutic effects on various neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia.
Mecanismo De Acción
The exact mechanism of action of S 18986 is not fully understood. However, it has been suggested that S 18986 may act as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). This receptor is involved in various neurological processes, such as synaptic plasticity, learning, and memory. By enhancing the activity of mGluR5, S 18986 may improve cognitive function and protect neurons from degeneration.
Biochemical and Physiological Effects:
S 18986 has been found to have various biochemical and physiological effects in animal models. For example, it has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the survival and growth of neurons. It has also been found to reduce the levels of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are associated with neuroinflammation and neurodegeneration.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using S 18986 in lab experiments is its high potency and selectivity for mGluR5. This allows for precise modulation of the receptor activity without affecting other neurotransmitter systems. However, one limitation of using S 18986 is its low solubility in water, which may affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on S 18986. One direction is to further elucidate its mechanism of action and identify its downstream signaling pathways. Another direction is to investigate its potential therapeutic effects on other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, the development of more water-soluble analogs of S 18986 may improve its pharmacokinetics and clinical efficacy.
In conclusion, S 18986 is a promising compound that has potential therapeutic effects on various neurological disorders. Its mechanism of action involves the modulation of the mGluR5 receptor, which is involved in various neurological processes. Further research on S 18986 may lead to the development of novel treatments for these disorders.
Métodos De Síntesis
The synthesis of S 18986 involves a multi-step process that includes the reaction of 2-amino-5-methylpyridine with ethyl acrylate, followed by the reduction of the resulting ester with sodium borohydride, and finally, the reaction of the resulting alcohol with isobutyl chloroformate. The yield of the final product is around 60%.
Aplicaciones Científicas De Investigación
S 18986 has been extensively studied for its potential therapeutic effects on various neurological disorders. In animal models of Alzheimer's disease, S 18986 has been found to improve cognitive function and reduce amyloid-beta deposition in the brain. In Parkinson's disease models, S 18986 has been shown to improve motor function and protect dopaminergic neurons from degeneration. In schizophrenia models, S 18986 has been found to reduce the positive symptoms of the disease.
Propiedades
IUPAC Name |
2-methylpropyl 4-hydroxy-4-(5-methylpyridin-2-yl)piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-12(2)11-21-15(19)18-8-6-16(20,7-9-18)14-5-4-13(3)10-17-14/h4-5,10,12,20H,6-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHMJXYWSIFSGLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C2(CCN(CC2)C(=O)OCC(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isobutyl 4-hydroxy-4-(5-methylpyridin-2-yl)piperidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-({1-[(2-isopropyl-4-methyl-5-pyrimidinyl)carbonyl]-2-piperazinyl}carbonyl)morpholine](/img/structure/B5295170.png)
![2-[3-(3-pyridinyl)-1-azetidinyl]-3-(1-pyrrolidinyl)pyrazine](/img/structure/B5295173.png)

![dibenzo[a,i]phenazine](/img/structure/B5295178.png)
![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-1H-1,2,3-triazole-5-carboxamide](/img/structure/B5295185.png)


![methyl 2-({[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5295212.png)
![N-(4-methoxyphenyl)-N'-[2-(1-piperidinyl)ethyl]urea](/img/structure/B5295221.png)
![3-[4-(5-chloro-3-methoxy-2-propoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B5295226.png)
![3-(2-chloro-6-methyl-3-quinolinyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5295231.png)
![2-({[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5295237.png)

![(2S*,4S*,5R*)-5-(3-chlorophenyl)-1-methyl-4-({[(3-methylpyridin-2-yl)methyl]amino}carbonyl)pyrrolidine-2-carboxylic acid](/img/structure/B5295258.png)